molecular formula C20H18N2O B2844991 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile CAS No. 2379972-98-0

3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile

Cat. No. B2844991
CAS RN: 2379972-98-0
M. Wt: 302.377
InChI Key: QZQSILSXAHXGTJ-UHFFFAOYSA-N
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Description

“3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile” is a complex organic compound. It is derived from 2-azaspiro[3.3]heptane . The compound belongs to the family of sterically constrained amino acids, which are of great interest in chemistry, biochemistry, and drug design .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This methodology streamlines access to a wide variety of azaspiro[3.n]alkanes .


Molecular Structure Analysis

The molecular structure of “3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile” is intricate, featuring a quaternary center embedded within azaspiro[3.n]alkanes . The compound has a molecular weight of 317.38 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-azaspiro[3.3]heptane-derived amino acids are complex. They involve the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The synthesized compound is an analogue of natural compounds such as ornithine and GABA. These natural compounds play crucial roles in biological processes. Therefore, 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile can be advantageously used in medicinal chemistry and drug design. Its unique structure may offer novel binding interactions with biological targets, potentially leading to the development of new drugs or therapeutic agents .

Intermediate in Pharmaceutical Synthesis

3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile: serves as an intermediate in pharmaceutical synthesis. Its incorporation into drug molecules allows for the modification of pharmacokinetic properties, enhancing bioavailability, stability, and target specificity. Researchers can explore its utility in designing novel pharmaceuticals .

Peptidomimetic Design

Sterically constrained amino acids are popular for designing peptidomimetic drugs. By mimicking the spatial arrangement of natural peptides, these compounds can interact with biological receptors effectively. The rigid spirocyclic scaffold of 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile offers a unique framework for peptidomimetic design, potentially leading to innovative drug candidates .

Chemical Biology Studies

Researchers can explore the reactivity and behavior of 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile in chemical biology studies. Investigating its interactions with enzymes, receptors, or other biomolecules can provide insights into its mechanism of action and potential applications in cellular processes .

Materials Science

The compound’s spirocyclic structure may find applications in materials science. Researchers can explore its use as a building block for novel materials, such as polymers, dendrimers, or supramolecular assemblies. The rigidity of the spirocyclic motif could impart unique mechanical or electronic properties to these materials .

Organic Synthesis and Methodology Development

3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile: can serve as a synthetic building block. Chemists may utilize it in the development of new synthetic methodologies or the construction of complex molecules. Its spirocyclic nature offers opportunities for stereocontrolled reactions and cascade processes .

properties

IUPAC Name

3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c21-12-15-5-4-8-17(9-15)19(23)22-13-20(14-22)10-18(11-20)16-6-2-1-3-7-16/h1-9,18H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQSILSXAHXGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl}benzonitrile

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